molecular formula C11H12O2 B14855183 6-Methyl-3,4-dihydro-2H-1-benzopyran-3-carbaldehyde

6-Methyl-3,4-dihydro-2H-1-benzopyran-3-carbaldehyde

Cat. No.: B14855183
M. Wt: 176.21 g/mol
InChI Key: HJPRVWDVIBLXID-UHFFFAOYSA-N
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Description

6-Methyl-3,4-dihydro-2H-1-benzopyran-3-carbaldehyde is an organic compound belonging to the class of benzopyrans Benzopyrans are bicyclic structures consisting of a benzene ring fused to a pyran ring This compound is characterized by the presence of a methyl group at the 6th position and an aldehyde group at the 3rd position of the dihydrobenzopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3,4-dihydro-2H-1-benzopyran-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 6-methyl-2-hydroxybenzaldehyde with an appropriate dienophile can lead to the formation of the desired benzopyran structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3,4-dihydro-2H-1-benzopyran-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methyl group and other positions on the benzopyran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

    Oxidation: 6-Methyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid.

    Reduction: 6-Methyl-3,4-dihydro-2H-1-benzopyran-3-methanol.

    Substitution: Various substituted benzopyran derivatives depending on the reagents used.

Scientific Research Applications

6-Methyl-3,4-dihydro-2H-1-benzopyran-3-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of various benzopyran derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of various industrial products.

Mechanism of Action

The mechanism of action of 6-Methyl-3,4-dihydro-2H-1-benzopyran-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. Additionally, the benzopyran ring structure can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-3,4-dihydro-2H-1-benzopyran-2-one: This compound differs by having a ketone group instead of an aldehyde group.

    6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid: This compound has a fluorine atom and a carboxylic acid group.

    3,4-Dihydro-2H-1-benzopyran: This is the parent compound without any substituents.

Uniqueness

6-Methyl-3,4-dihydro-2H-1-benzopyran-3-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the benzopyran ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

6-methyl-3,4-dihydro-2H-chromene-3-carbaldehyde

InChI

InChI=1S/C11H12O2/c1-8-2-3-11-10(4-8)5-9(6-12)7-13-11/h2-4,6,9H,5,7H2,1H3

InChI Key

HJPRVWDVIBLXID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OCC(C2)C=O

Origin of Product

United States

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